molecular formula C12H16ClNO2S B14506146 S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate CAS No. 62806-54-6

S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate

Cat. No.: B14506146
CAS No.: 62806-54-6
M. Wt: 273.78 g/mol
InChI Key: AOWBRYUOGSCGBV-UHFFFAOYSA-N
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Description

S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate is an organic compound with the molecular formula C12H16ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a chlorophenoxy group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate typically involves the reaction of 3-(4-chlorophenoxy)propylamine with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key metabolic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • S-[3-(4-Bromophenoxy)propyl] dimethylcarbamothioate
  • S-[3-(4-Methylphenoxy)propyl] dimethylcarbamothioate
  • S-[3-(4-Nitrophenoxy)propyl] dimethylcarbamothioate

Uniqueness

S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties. Compared to its analogs, the presence of the chlorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62806-54-6

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

S-[3-(4-chlorophenoxy)propyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H16ClNO2S/c1-14(2)12(15)17-9-3-8-16-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

AOWBRYUOGSCGBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SCCCOC1=CC=C(C=C1)Cl

Origin of Product

United States

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